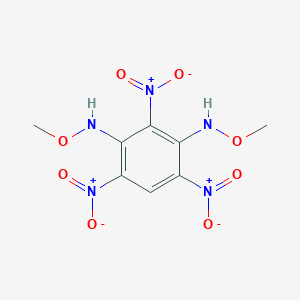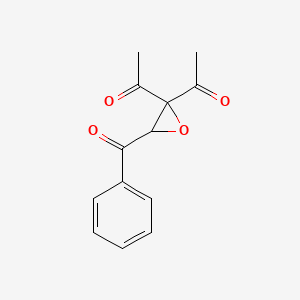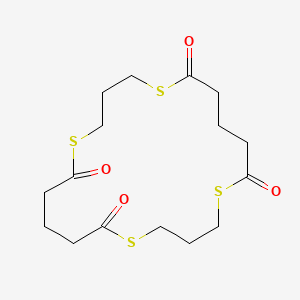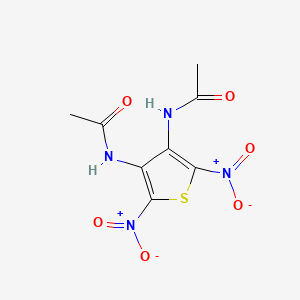
2,2-Dinitrobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dinitrobutan-1-ol is an organic compound characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitrobutan-1-ol typically involves the nitration of butanol derivatives. One common method is the nitration of 2-nitrobutan-1-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the selective formation of the dinitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced monitoring systems ensures the efficient and safe production of the compound. Optimization of reaction parameters, such as temperature, concentration, and reaction time, is crucial for maximizing yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dinitrobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of 2,2-dinitrobutanal or 2,2-dinitrobutanoic acid.
Reduction: Formation of 2-amino-2-nitrobutan-1-ol or 2,2-diaminobutan-1-ol.
Substitution: Formation of 2,2-dinitrobutyl chloride.
Applications De Recherche Scientifique
2,2-Dinitrobutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dinitrobutan-1-ol involves its interaction with molecular targets through its nitro and hydroxyl functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobutan-1-ol: Contains only one nitro group and exhibits different reactivity and properties.
2,2-Dinitropropane: Similar structure but lacks the hydroxyl group, leading to different chemical behavior.
2,2-Dinitroethanol: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
2,2-Dinitrobutan-1-ol is unique due to the presence of both nitro groups and a hydroxyl group on the same molecule.
Propriétés
Numéro CAS |
89367-74-8 |
|---|---|
Formule moléculaire |
C4H8N2O5 |
Poids moléculaire |
164.12 g/mol |
Nom IUPAC |
2,2-dinitrobutan-1-ol |
InChI |
InChI=1S/C4H8N2O5/c1-2-4(3-7,5(8)9)6(10)11/h7H,2-3H2,1H3 |
Clé InChI |
QPCIFDPWDVENAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
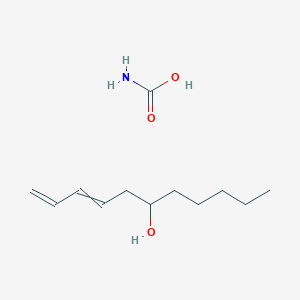
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
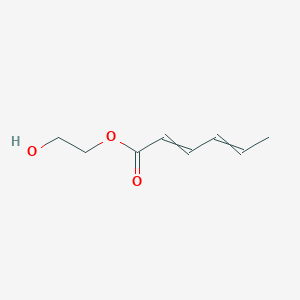
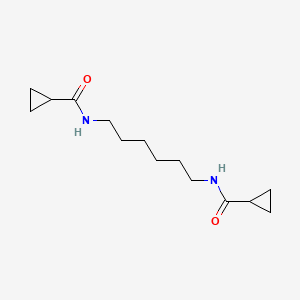
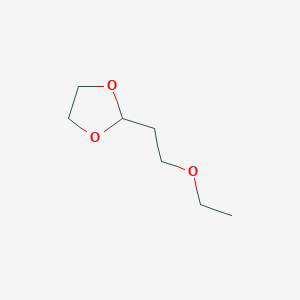
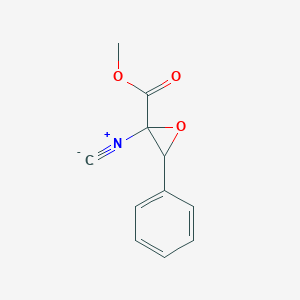
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
